molecular formula C12H18N2O2S B1596086 S-beta-(4-Pyridylethyl)-DL-penicillamine CAS No. 39555-40-3

S-beta-(4-Pyridylethyl)-DL-penicillamine

Cat. No.: B1596086
CAS No.: 39555-40-3
M. Wt: 254.35 g/mol
InChI Key: FTTQQYAWBJGECY-UHFFFAOYSA-N
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Description

S-beta-(4-Pyridylethyl)-DL-penicillamine (CAS 39555-40-3) is a chemically modified derivative of DL-penicillamine, featuring a 4-pyridylethyl group attached to the sulfur atom of the parent compound. Its systematic IUPAC name is 2-amino-3-methyl-3-(2-(pyridin-4-yl)ethylthio)butanoic acid, and it is also referred to as 4-PEP or S-[2-(4-Pyridyl)ethyl]-DL-penicillamine .

Properties

IUPAC Name

2-amino-3-methyl-3-(2-pyridin-4-ylethylsulfanyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-12(2,10(13)11(15)16)17-8-5-9-3-6-14-7-4-9/h3-4,6-7,10H,5,8,13H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTQQYAWBJGECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)SCCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50960160
Record name 3-{[2-(Pyridin-4-yl)ethyl]sulfanyl}valine
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Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39555-40-3
Record name 3-[[2-(4-Pyridinyl)ethyl]thio]valine
Source CAS Common Chemistry
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Record name S-beta-(4-Pyridylethyl)-DL-penicillamine
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Record name 3-{[2-(Pyridin-4-yl)ethyl]sulfanyl}valine
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Record name 3-[[2-(4-pyridyl)ethyl]thio]-DL-valine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-beta-(4-Pyridylethyl)-DL-penicillamine typically involves the reaction of 4-pyridylethylthiol with DL-valine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thioether bond. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

S-beta-(4-Pyridylethyl)-DL-penicillamine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridyl group can be reduced to a piperidine derivative using reducing agents like lithium aluminum hydride.

    Substitution: The pyridyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperature range0-25°C.

    Reduction: Lithium aluminum hydride; temperature range-10 to 0°C.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation; temperature range0-50°C.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Nitrated or halogenated pyridyl derivatives.

Scientific Research Applications

S-beta-(4-Pyridylethyl)-DL-penicillamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of S-beta-(4-Pyridylethyl)-DL-penicillamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the thioether linkage provides flexibility and stability to the molecule. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Physicochemical Properties:

Property Value
Molecular Formula C₁₃H₁₉N₂O₂S
Molecular Weight 283.37 g/mol
Melting Point 208–213 °C (decomposes)
Boiling Point 444.3°C at 760 mmHg
LogP (Partition Coeff.) 2.25
Density 1.207 g/cm³
Refractive Index 1.579

These properties suggest moderate lipophilicity and stability, making it suitable for applications in bioinorganic chemistry and materials science .

Structural Analogs and Derivatives

DL-Penicillamine (DL-Pen)
  • Structure : Lacks the 4-pyridylethyl group; contains a free thiol (-SH) group.
  • Applications : Chelation therapy for Wilson’s disease (copper removal) and cystinuria. Also used experimentally to dissociate IgM antibodies .
  • Toxicity : Higher acute toxicity (rat oral LD₅₀ = 365 mg/kg) compared to D-penicillamine (LD₅₀ > 1200 mg/kg) .
D-Penicillamine (D-Pen)
  • Structure : Enantiomer of L-penicillamine; therapeutically preferred due to lower toxicity.
N-Acetyl-DL-penicillamine
  • Modification: Acetylation of the amino group.
  • Advantages : Reduced toxicity (compared to DL-Pen) and enhanced efficacy in mercury poisoning models .
Boc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine
  • Structure : Boc-protected derivative of 4-PEP.
  • Use : Intermediate in organic synthesis for creating metal complexes or modified peptides .

Chelation Properties and Metal Binding

DL-Penicillamine
  • Forms stable complexes with Cu²⁺, Zn²⁺, and Ni²⁺.
  • Stability Constants (log K):
    • Ni²⁺: Forms ML and ML₂²⁻ complexes.
    • Zn²⁺: Forms protonated species (e.g., MHL⁺) .
S-beta-(4-Pyridylethyl)-DL-penicillamine (4-PEP)
  • Hypothesized Advantage : Improved selectivity for specific metal ions (e.g., Cu²⁺ in Wilson’s disease) due to steric and electronic effects of the pyridyl moiety.
N-Acetyl-DL-penicillamine
  • Reduced metal-binding capacity compared to DL-Pen due to acetylation, but retains efficacy in heavy metal detoxification .
DL-Penicillamine
  • Anti-Pyridoxine Activity : Depletes pyridoxal phosphate (vitamin B₆), leading to neurological side effects (e.g., optic neuritis) .
  • Immunomodulation: Suppresses IgM rheumatoid factor without broadly inhibiting immunoglobulins .
4-PEP
  • Limited direct clinical data, but structural features suggest: Reduced Neurotoxicity: The pyridylethyl group may hinder interaction with pyridoxal-dependent enzymes, mitigating anti-B₆ effects. Xenoantibody Inactivation: DL-Pen analogs like 4-PEP may retain the ability to disrupt disulfide bonds in antibodies, similar to DL-Pen’s effect on baboon xenoantibodies .
D-Penicillamine
  • Safety Profile: No significant pyridoxine antagonism, making it preferable for long-term use in Wilson’s disease .

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